molecular formula C10H11NO3S B12052300 Benzenesulfonamide, 4-methoxy-N-2-propynyl- CAS No. 800384-35-4

Benzenesulfonamide, 4-methoxy-N-2-propynyl-

Cat. No.: B12052300
CAS No.: 800384-35-4
M. Wt: 225.27 g/mol
InChI Key: WLJHIFZTPHLHRF-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-methoxy-N-2-propynyl- is a chemical compound with the molecular formula C10H11NO3S and a molecular weight of 225.26 g/mol . This compound is characterized by the presence of a benzenesulfonamide group substituted with a methoxy group at the para position and a propynyl group at the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Benzenesulfonamide, 4-methoxy-N-2-propynyl- typically involves the reaction of 4-methoxybenzenesulfonyl chloride with propargylamine . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Benzenesulfonamide, 4-methoxy-N-2-propynyl- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzenesulfonamide, 4-methoxy-N-2-propynyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-methoxy-N-2-propynyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the structure of the compound .

Comparison with Similar Compounds

Benzenesulfonamide, 4-methoxy-N-2-propynyl- can be compared with other similar compounds, such as:

Properties

CAS No.

800384-35-4

Molecular Formula

C10H11NO3S

Molecular Weight

225.27 g/mol

IUPAC Name

4-methoxy-N-prop-2-ynylbenzenesulfonamide

InChI

InChI=1S/C10H11NO3S/c1-3-8-11-15(12,13)10-6-4-9(14-2)5-7-10/h1,4-7,11H,8H2,2H3

InChI Key

WLJHIFZTPHLHRF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC#C

Origin of Product

United States

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